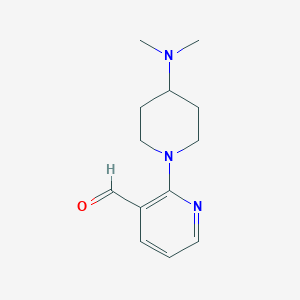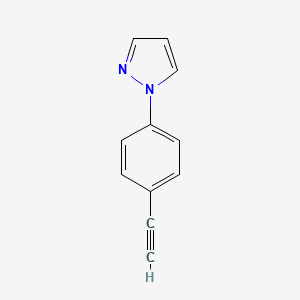
(S)-2-amino-5-(hydroxyamino)pentanoic acid hydrochloride
説明
(S)-2-amino-5-(hydroxyamino)pentanoic acid hydrochloride, commonly referred to as S-2-AHP, is a derivative of the amino acid glutamate and is used in a variety of scientific and medical research applications. It is a white crystalline powder with a molecular weight of 221.64 g/mol and a melting point of 167-168 °C. S-2-AHP has been studied for its potential use in the treatment of a variety of neurological and psychiatric disorders, as well as its ability to modulate the activity of glutamate receptors.
科学的研究の応用
Synthesis and Resolution in Amino Acids : The L-forms of derivatives of 2-amino-5-pentanoic acid, like 2-amino-5-(p-methoxyphenyl)pentanoic acid, are key constituents in AM-toxins. These amino acids can be synthesized and resolved through various chemical processes, indicating their significance in toxin composition and potentially in pharmaceutical applications (Shimohigashi, Lee, & Izumiya, 1976).
Role in HIV-Protease Assay : Derivatives of 2-amino-5-pentanoic acid, such as (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, have been used in the development of oligopeptides for HIV-protease assays. These assays are crucial for detecting HIV-protease activity, highlighting the compound's utility in medical diagnostics (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Electrosynthesis in Chemical Reactions : The compound has been used in electrosynthesis studies, such as the electroreduction of methyl 5-nitro-4-oxopentanate. This research contributes to the understanding of electrochemical processes and the synthesis of related compounds (Konarev, Lukyanets, & Negrimovskii, 2007).
Bioorganic and Medicinal Chemistry : In the field of bioorganic and medicinal chemistry, derivatives like S-2-amino-5-azolylpentanoic acids have been designed as inhibitors of nitric oxide synthases, showcasing the potential of these compounds in therapeutic applications (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Antiviral Applications : Acremonpeptides, containing 2-amino-5-(N-hydroxyacetamido)pentanoic acid, have been found to have moderate antiviral properties against herpes simplex virus 1. This demonstrates the compound's potential in developing antiviral treatments (Luo, Zang, Wang, Chen, Song, Ju, & Huang, 2019).
Synthesis of Antibiotics : The synthesis of natural (2R,3S,4S)-4-amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid, present in antibiotic pyridomycin, involves the use of derivatives of 2-amino-5-pentanoic acid. This highlights the compound's role in the synthesis of important antibiotics (Kinoshita & Mariyama, 1975).
Chemical Reactivity and Drug Design : Computational peptidology studies have been conducted on tripeptides containing derivatives of 2-amino-5-pentanoic acid. These studies help in understanding the chemical reactivity of peptides and aid in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
特性
IUPAC Name |
(2S)-2-amino-5-(hydroxyamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-4(5(8)9)2-1-3-7-10;/h4,7,10H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLFATUAARYTFP-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[4-(2,2-Difluoroethoxy)phenyl]ethanol](/img/structure/B1411710.png)
![1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B1411711.png)

![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1411713.png)

